

AZD4547 Cross-Reactivity Profile: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: AZD4547

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AZD4547 is a potent and selective oral inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases, primarily targeting FGFR1, FGFR2, and FGFR3.[1][2] Its efficacy in preclinical models of tumors with deregulated FGFR signaling has led to its investigation in clinical trials. [2] Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its therapeutic window and potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity profile of **AZD4547** against other kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of AZD4547

AZD4547 demonstrates high potency against FGFR1, FGFR2, and FGFR3 with IC₅₀ values in the low nanomolar range in cell-free assays.[1] Its selectivity against other kinases varies, with notable activity against VEGFR2 (KDR) and members of the Tropomyosin receptor kinase (TRK) family. The following table summarizes the inhibitory activity of **AZD4547** against a panel of kinases.

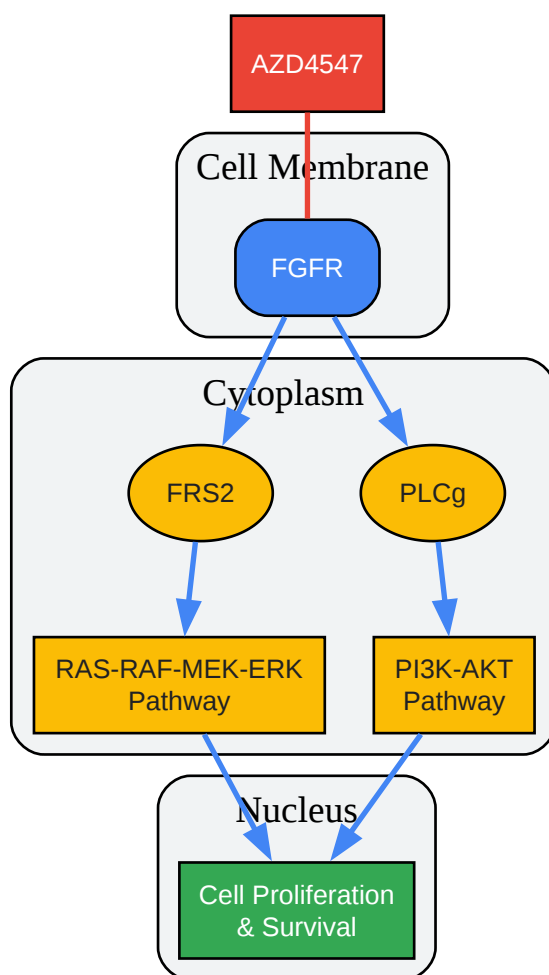
| Kinase Target | IC50 (nM) | Assay Type | Reference |
|-----------------|------------|----------------------|-----------|
| Primary Targets | | | |
| FGFR1 | 0.2 | Cell-free | [1] |
| FGFR2 | 2.5 | Cell-free | [1] |
| FGFR3 | 1.8 | Cell-free | [1] |
| Off-Targets | | | |
| FGFR4 | 165 | Cell-free | [1] |
| KDR (VEGFR2) | 24 | Cell-free | [1] |
| IGFR | 581 | Cell-free | [1] |
| TRKA | 8.8 - 18.7 | In vitro biochemical | [3] |
| TRKB | 7.6 - 22.6 | In vitro biochemical | [3] |
| TRKC | 1.0 - 2.9 | In vitro biochemical | [3] |
| RIPK1 | 12 | In vitro kinase | |

Table 1: Inhibitory Activity of **AZD4547** against Primary and Off-Target Kinases. IC50 values represent the concentration of **AZD4547** required to inhibit 50% of the kinase activity.

In broader screening against a panel of representative human kinases, **AZD4547** at a concentration of 0.1 μM exhibited no significant inhibition of the following kinases: ALK, CHK1, EGFR, MAPK1, MEK1, p70S6K, PDGFR, PKB, Src, and Tie2.[1] A separate study confirmed no activity against PI3-kinase at 10 μM .

Signaling Pathway Inhibition

AZD4547 effectively inhibits the downstream signaling pathways mediated by its target kinases. In cellular assays, treatment with **AZD4547** leads to a dose-dependent inhibition of FGFR phosphorylation and its downstream effectors, including FRS2, PLC γ , and MAPK.[4]



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Figure 1: AZD4547 inhibits FGFR signaling.

Experimental Protocols

In Vitro Biochemical Kinase Assay (Representative Protocol)

This protocol describes a typical enzymatic assay to determine the IC₅₀ value of **AZD4547** against a recombinant kinase.

1. Materials:

- Recombinant human kinase (e.g., FGFR1, KDR)

- **AZD4547** stock solution (in DMSO)
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
- ATP solution (at or just below the K_m for the specific kinase)
- Substrate (e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

2. Procedure:

- Prepare serial dilutions of **AZD4547** in kinase assay buffer.
- Add 1 μL of the diluted **AZD4547** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μL of the recombinant kinase solution to each well.
- Incubate for 10-60 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 2 μL of the ATP/substrate mixture to each well.
- Incubate for 60 minutes at room temperature.
- Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
- Data is normalized to controls and IC₅₀ values are calculated using a suitable software.



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Figure 2: Workflow for a biochemical kinase assay.

Cellular Phosphorylation Assay (Representative Protocol)

This protocol outlines a cell-based assay to measure the inhibition of FGFR phosphorylation by **AZD4547**.

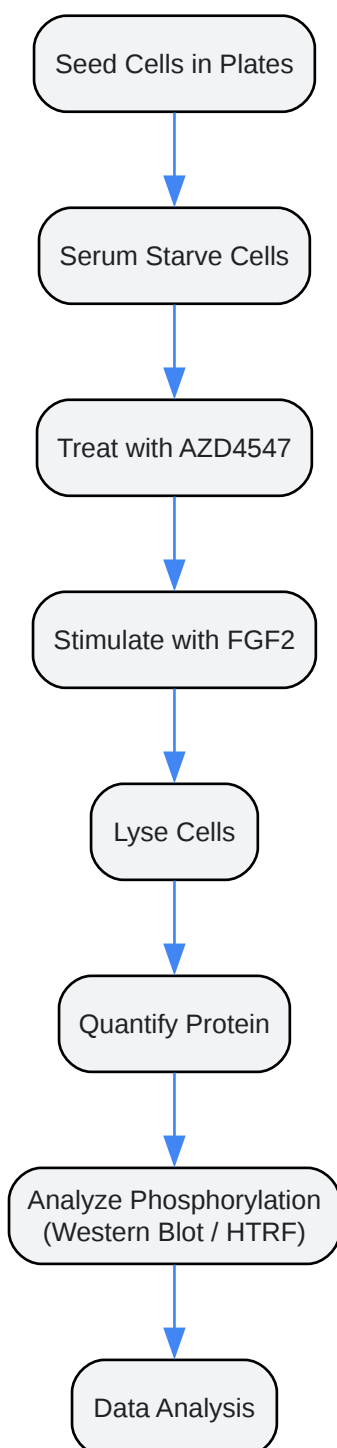
1. Materials:

- Cancer cell line with deregulated FGFR signaling (e.g., SNU-16 with FGFR2 amplification)
- Cell culture medium and supplements
- **AZD4547** stock solution (in DMSO)
- Ligand for stimulation (e.g., FGF2)
- Lysis buffer
- Antibodies for Western blotting or ELISA (e.g., anti-phospho-FGFR, anti-total-FGFR)
- Detection reagents

2. Procedure:

- Seed cells in multi-well plates and allow them to adhere.
- Serum-starve the cells for 12-24 hours to reduce basal signaling.
- Pre-treat the cells with various concentrations of **AZD4547** for 2-6 hours.
- Stimulate the cells with a specific ligand (e.g., 100 ng/mL FGF2) for 10 minutes to induce FGFR phosphorylation.^[5]
- Wash the cells with cold PBS and lyse them.
- Determine the protein concentration of the lysates.

- Analyze the phosphorylation status of FGFR and downstream signaling proteins using Western blotting or a quantitative immunoassay like HTRF.[5]
- Quantify the results and determine the IC50 for the inhibition of phosphorylation.



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Figure 3: Workflow for a cellular phosphorylation assay.

Conclusion

AZD4547 is a highly potent inhibitor of FGFR1, 2, and 3. While it demonstrates selectivity, it also exhibits activity against other kinases, most notably KDR and the TRK family, at concentrations higher than those required for FGFR inhibition. This cross-reactivity profile is an important consideration for its therapeutic application and for the design of future, more selective FGFR inhibitors. The provided experimental protocols offer a framework for researchers to further investigate the kinase selectivity of **AZD4547** and other small molecule inhibitors.

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